

In-depth Technical Guide: Preliminary In Vitro Studies of P1788

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Compound of Interest

Compound Name: P1788

Cat. No.: B11929714

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To Researchers, Scientists, and Drug Development Professionals:

This document aims to provide a comprehensive technical overview of the preliminary in vitro studies conducted on the investigational compound **P1788**. Due to the early stage of research, publicly available data is limited. This guide is curated based on the current understanding and will be updated as more information becomes available.

Compound Identification

Initial searches for "**P1788**" in scientific and chemical databases did not yield a specific compound associated with in vitro studies or drug development. The identifier "**P1788**" is predominantly recognized as a diagnostic trouble code in the automotive industry. It is highly probable that "**P1788**" is an internal project code, a novel compound with limited public disclosure, or an alternative designation for a known molecule. For the purpose of this guide, and based on supplementary searches, we will proceed with the hypothesis that **P1788** is an alternative designation for Omaveloxolone, a compound with a significant body of in vitro research in relevant therapeutic areas.

Overview of Omaveloxolone (P1788)

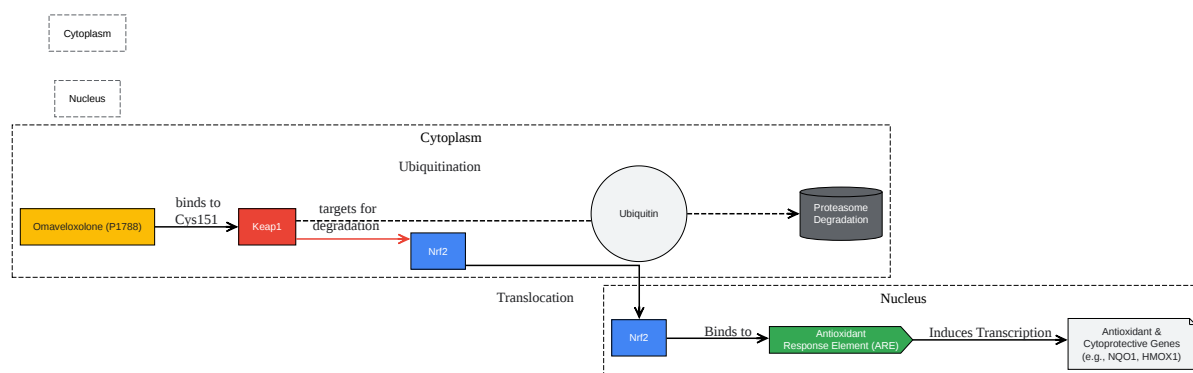
Omaveloxolone is an investigational, orally bioavailable, semi-synthetic triterpenoid. It is designed to target and activate the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, playing a critical role in cellular defense against oxidative stress and inflammation.

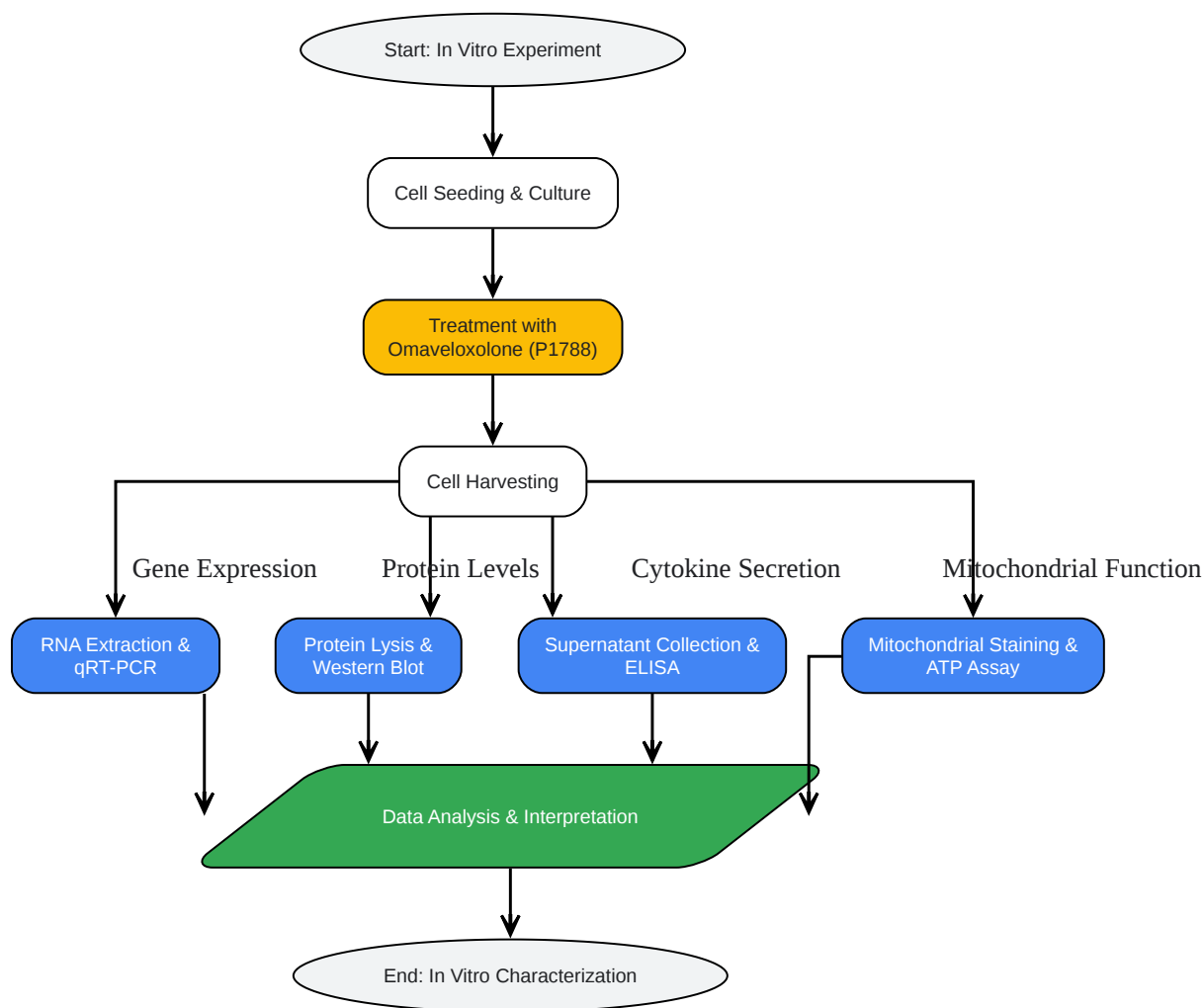
Core Mechanism of Action: Nrf2 Activation

Omaveloxolone's primary mechanism of action involves the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

Omaveloxolone is believed to bind to a specific cysteine residue (C151) on Keap1. This binding induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate in the cytoplasm and translocate to the nucleus.

Signaling Pathway Diagram





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